

Application Note: Quantification of Nonanoylcarnitine in Plasma by LC-MS/MS

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Compound of Interest

Compound Name: **Nonanoylcarnitine**

Cat. No.: **B15569978**

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Abstract

This application note describes a robust and sensitive method for the quantification of **nonanoylcarnitine** (C9) in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves a simple protein precipitation step for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for high-throughput analysis in clinical research and drug development settings for the study of metabolic disorders.

Introduction

Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondrial matrix for β -oxidation.^[1] **Nonanoylcarnitine** (C9), an odd-numbered medium-chain acylcarnitine, is a biomarker for certain inherited metabolic disorders and has been implicated in the study of complex diseases such as the metabolic syndrome.^{[2][3]} Accurate and reliable quantification of **nonanoylcarnitine** in biological matrices is crucial for both clinical diagnostics and biomedical research.^[4]

Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine analysis due to its high selectivity and sensitivity.^[4] When coupled with liquid chromatography (LC), it allows for the separation of isomeric and isobaric compounds, which can be a limitation of direct injection methods.^[1] This application note provides a detailed protocol for the quantification of **nonanoylcarnitine** in plasma, from sample preparation to data analysis.

Experimental

- **Nonanoylcarnitine** hydrochloride (Analytical Standard)
- d3-Octanoylcarnitine or d3-Decanoylcarnitine (Internal Standard, IS)[\[1\]](#)[\[5\]](#)
- Methanol (LC-MS Grade)[\[1\]](#)
- Acetonitrile (LC-MS Grade)[\[1\]](#)
- Formic Acid (LC-MS Grade)[\[1\]](#)
- Ammonium Acetate (LC-MS Grade)[\[1\]](#)
- Water (LC-MS Grade)
- Human Plasma (K2-EDTA)

Stock solutions of **nonanoylcarnitine** and the internal standard were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.

- To 50 μ L of plasma sample, calibrator, or QC, add 150 μ L of the internal standard working solution (100 ng/mL in methanol).
- Vortex the mixture for 30 seconds to precipitate proteins.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to a clean vial for LC-MS/MS analysis.

A summary of the LC-MS/MS parameters is provided in Table 1.

Table 1: LC-MS/MS Method Parameters

Parameter	Condition
LC System	Standard HPLC or UHPLC system
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μ m)[6]
Column Temperature	40°C
Mobile Phase A	0.1% Formic Acid in Water[7]
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Gradient	0-1 min: 5% B, 1-5 min: 5-95% B, 5-7 min: 95% B, 7.1-9 min: 5% B
MS System	Triple Quadrupole Mass Spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage	5500 V[1]
Source Temperature	500°C
MRM Transitions	See Table 2
Collision Gas	Nitrogen

Multiple Reaction Monitoring (MRM) was used for the detection and quantification of **nonanoylcarnitine** and the internal standard. The precursor-to-product ion transitions are listed in Table 2.

Table 2: MRM Transitions for **Nonanoylcarnitine** and Internal Standards

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
Nonanoylcarnitine (C9)	358.2	85.1	100	25
d3-Octanoylcarnitine (IS)	347.4	85.1	100	25
d3-Decanoylcarnitine (IS)	375.2	85.1	100	25

Note: The specific m/z values and collision energies may require optimization for different mass spectrometer models.[\[1\]](#)[\[2\]](#)

Results and Discussion

The LC-MS/MS method demonstrated excellent performance for the quantification of **nonanoylcarnitine** in plasma. The method was validated for linearity, precision, accuracy, and sensitivity.

Table 3: Method Validation Summary

Parameter	Result
Linearity (r^2)	> 0.99
Calibration Range	1 - 1000 ng/mL
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Lower Limit of Quantification (LLOQ)	1 ng/mL

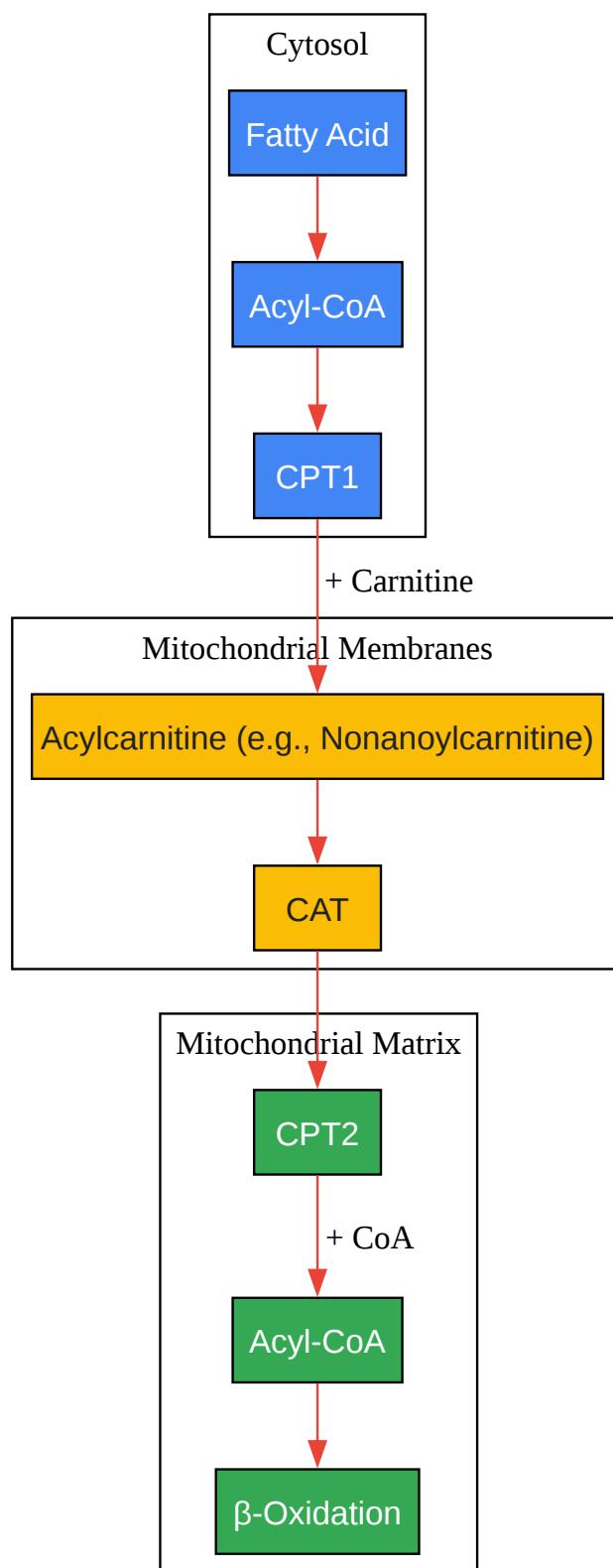
The chromatographic method provided good separation of **nonanoylcarnitine** from endogenous plasma components. A representative chromatogram is shown in the original research articles from which this protocol is derived.

Workflow and Signaling Pathway Diagrams



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Caption: Experimental workflow for **nonanoylcarnitine** quantification.



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Caption: Role of carnitine in fatty acid oxidation.

Conclusion

The LC-MS/MS method described in this application note is a reliable and high-throughput approach for the quantification of **nonanoylcarnitine** in plasma. The simple sample preparation and robust chromatographic performance make it suitable for routine use in clinical and research laboratories. This method can be adapted for the quantification of other acylcarnitines by modifying the MRM transitions.

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